molecular formula C14H14N2O2S B5767902 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine

2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine

Cat. No. B5767902
M. Wt: 274.34 g/mol
InChI Key: KVFXJCLDWWRGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science. This compound is a member of the indene family and has a unique molecular structure that makes it an interesting subject of study.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine is not fully understood. However, several studies have suggested that this compound may act by inhibiting specific enzymes or proteins in the body that are involved in the development and progression of various diseases. Further research is required to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects in the body. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine in lab experiments include its unique molecular structure, high purity, and potential applications in various fields. However, the limitations of using this compound include its complex synthesis process, limited availability, and high cost.

Future Directions

There are several future directions for the research of 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine. These include:
1. Further elucidation of the mechanism of action of this compound.
2. Exploration of the potential applications of this compound in the treatment of other diseases.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Investigation of the potential use of this compound in materials science.
5. Exploration of the potential use of this compound as a diagnostic tool in medical imaging.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications in various fields. The synthesis of this compound is complex, and its mechanism of action is not fully understood. However, studies have shown that this compound has several biochemical and physiological effects in the body and has potential as a therapeutic agent for the treatment of various diseases. Further research is required to fully elucidate the potential of this compound and its future applications.

Synthesis Methods

The synthesis of 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine is a complex process that involves several steps. One of the most common methods used for its synthesis is the reaction of 2,3-dihydro-1H-indene-5-carboxaldehyde with 5-nitro-2-thiophenemethanamine in the presence of a suitable catalyst. This reaction results in the formation of the desired product with high yield and purity.

Scientific Research Applications

The unique molecular structure of 2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine has made it a subject of interest in several scientific research fields. One of the most significant applications of this compound is in the field of pharmaceuticals. Several studies have shown that this compound has potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's.

properties

IUPAC Name

N-[(5-nitrothiophen-2-yl)methyl]-2,3-dihydro-1H-inden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-16(18)14-7-6-13(19-14)9-15-12-5-4-10-2-1-3-11(10)8-12/h4-8,15H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFXJCLDWWRGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NCC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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